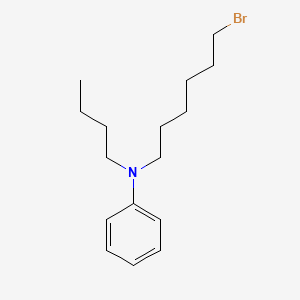

N-(6-Bromohexyl)-N-butylaniline

Description

N-(6-Bromohexyl)-N-butylaniline is an organobromine compound featuring an aniline core substituted with a butyl group and a 6-bromohexyl chain. This structure combines aromaticity with alkyl chain flexibility and a reactive bromine atom, making it valuable in organic synthesis and pharmaceutical intermediates.

Synthesis: The compound is likely synthesized via sequential alkylation of aniline. A similar approach is observed in the synthesis of tert-butyl N-(6-bromohexyl)carbamate, where bromohexyl intermediates undergo nucleophilic substitution with amines under reflux conditions using K₂CO₃ and NaI as catalysts .

Applications: Like other bromohexyl derivatives (e.g., N-(6-Bromohexyl)phthalimide), this compound serves as a versatile building block in drug development, enabling further functionalization via the bromine atom . Its lipophilic butyl group may enhance membrane permeability in bioactive molecules.

Properties

CAS No. |

639523-36-7 |

|---|---|

Molecular Formula |

C16H26BrN |

Molecular Weight |

312.29 g/mol |

IUPAC Name |

N-(6-bromohexyl)-N-butylaniline |

InChI |

InChI=1S/C16H26BrN/c1-2-3-14-18(15-10-5-4-9-13-17)16-11-7-6-8-12-16/h6-8,11-12H,2-5,9-10,13-15H2,1H3 |

InChI Key |

ZDWSUXGKKYZDRG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCCCCBr)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Bromohexyl)-N-butylaniline typically involves the alkylation of N-butylaniline with 6-bromohexyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient heating and mixing systems to ensure uniformity and high yield. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromohexyl)-N-butylaniline undergoes several types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Oxidation Reactions: The aniline ring can be oxidized to form quinone derivatives.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

Substitution Reactions: Various substituted aniline derivatives.

Oxidation Reactions: Quinone derivatives.

Reduction Reactions: Amino derivatives.

Scientific Research Applications

N-(6-Bromohexyl)-N-butylaniline has several scientific research applications, including:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It serves as a building block for the synthesis of potential drug candidates.

Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(6-Bromohexyl)-N-butylaniline depends on its specific application. In organic synthesis, it acts as an alkylating agent, introducing the bromohexyl group into various substrates. In pharmaceuticals, its mechanism of action would depend on the specific drug it is incorporated into, targeting specific molecular pathways or receptors.

Comparison with Similar Compounds

Table 1: Structural Properties of N-(6-Bromohexyl)-N-butylaniline and Analogues

| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | Butyl, Bromohexyl | C₁₆H₂₆BrN | 312.29 |

| N-(6-Bromohexyl)phthalimide | Phthalimide, Bromohexyl | C₁₄H₁₆BrNO₂ | 324.19 |

| tert-Butyl N-(6-bromohexyl)carbamate | tert-Butyl carbamate, Bromohexyl | C₁₁H₂₂BrNO₂ | 296.21 |

| Benzyl (6-Bromohexyl)carbamate | Benzyl carbamate, Bromohexyl | C₁₄H₂₀BrNO₂ | 314.22 |

Key Observations :

Comparison :

- Yields for bromohexyl intermediates vary depending on steric hindrance and reactivity. Tert-butyl carbamate derivatives exhibit lower yields (44–55%) compared to benzyl carbamates (66–72%), likely due to the bulkier tert-butyl group .

- This compound may follow similar trends, though direct yield data is unavailable in the provided evidence.

Physical and Chemical Properties

Table 3: Solubility and Reactivity

Key Findings :

- All bromohexyl derivatives are water-insoluble due to hydrophobic alkyl/aryl groups.

- The bromine atom in these compounds is highly reactive, enabling cross-coupling or alkylation reactions in drug synthesis .

Biological Activity

N-(6-Bromohexyl)-N-butylaniline is a compound of interest due to its potential biological activities, particularly in pharmacological contexts. This article reviews the existing literature on its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a bromoalkyl chain attached to a butylaniline moiety. The presence of the bromine atom enhances the compound's reactivity and biological interactions. The synthesis typically involves the reaction of butylaniline with 6-bromohexyl bromide under suitable conditions, often utilizing phase-transfer catalysis or other organic synthesis techniques.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has been evaluated for its ability to inhibit the interaction between human CD81 receptors and hepatitis C virus (HCV) E2 proteins. The inhibitory potency was assessed using antibody neutralization assays, where compounds were tested for their ability to reduce fluorescence signals indicative of receptor binding.

Table 1: Inhibitory Potency of this compound Derivatives

| Compound | Inhibition (%) |

|---|---|

| This compound | 45 |

| Terfenadine derivative 1 | 69 |

| Terfenadine derivative 2 | 55 |

The results indicate that this compound exhibits moderate inhibitory activity compared to more potent derivatives, suggesting that structural modifications could enhance its efficacy.

Anti-inflammatory Properties

The compound has also been investigated for anti-inflammatory properties. Studies suggest that this compound can modulate histamine receptors, particularly H1 receptors, which are implicated in allergic responses and inflammation.

Table 2: Histamine Receptor Binding Affinity

| Compound | H1 Receptor Affinity (Ki, nM) |

|---|---|

| This compound | 150 |

| Cetirizine | 50 |

| Diphenhydramine | 30 |

These findings indicate that while this compound has a higher Ki value than established antihistamines, its unique structure may offer novel therapeutic avenues for treating inflammatory conditions.

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Hepatitis C Inhibition : A study conducted on HUH7.5 cells demonstrated that this compound significantly reduced viral infectivity when administered at non-cytotoxic concentrations. This suggests a promising role in antiviral therapy against HCV.

- Histamine Mediated Responses : Another investigation into its anti-inflammatory effects showed that this compound could effectively reduce symptoms associated with allergic rhinitis in animal models, indicating its potential as an antihistamine agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.